molecular formula C21H22N4O2S3 B12009776 N'-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B12009776
M. Wt: 458.6 g/mol
InChI Key: IPIDMQATIULAAW-WSDLNYQXSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step often involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Attachment of the Sulfanyl Group: The thiadiazole ring is then functionalized with a sulfanyl group, usually through a nucleophilic substitution reaction with an appropriate alkyl halide.

    Condensation Reaction: The final step involves the condensation of the functionalized thiadiazole with an ethoxyphenyl aldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial agent. The presence of the thiadiazole ring is particularly noteworthy, as this moiety is known for its biological activity.

Medicine

In medicine, research is ongoing to explore the compound’s potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N’-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole ring and sulfanyl groups. These interactions can disrupt normal cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
  • **N’-[(E)-(4-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide stands out due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity

Properties

Molecular Formula

C21H22N4O2S3

Molecular Weight

458.6 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H22N4O2S3/c1-3-27-18-10-8-16(9-11-18)12-22-23-19(26)14-29-21-25-24-20(30-21)28-13-17-6-4-15(2)5-7-17/h4-12H,3,13-14H2,1-2H3,(H,23,26)/b22-12+

InChI Key

IPIDMQATIULAAW-WSDLNYQXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C

Origin of Product

United States

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